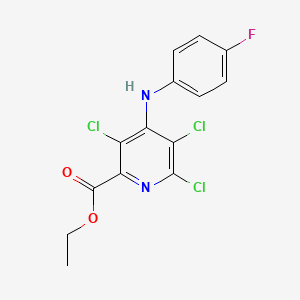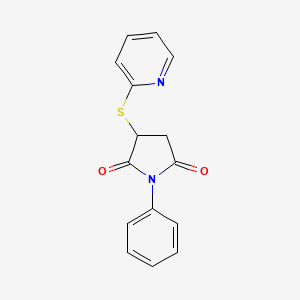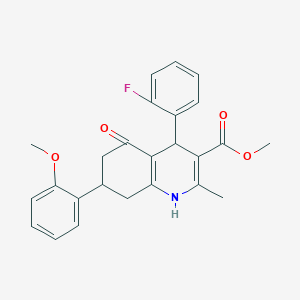![molecular formula C27H25FN4O4S B11511816 N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11511816.png)
N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide is a complex organic compound with a unique structure that includes multiple functional groups such as amides, thioxoimidazolidinones, and fluorobenzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thioxoimidazolidinone ring: This can be achieved by reacting appropriate amines with carbon disulfide and an alkylating agent under controlled conditions.
Introduction of the fluorobenzamide group: This step involves the reaction of the thioxoimidazolidinone intermediate with a fluorobenzoyl chloride derivative in the presence of a base such as triethylamine.
Coupling with the dimethylphenylamino group: The final step involves coupling the intermediate with 2,4-dimethylaniline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under aprotic solvent conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of enzyme activity: Binding to the active site of enzymes and inhibiting their catalytic function.
Modulation of signaling pathways: Interacting with key proteins involved in cellular signaling, leading to altered cellular responses.
Induction of apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(4-Methoxyphenyl)formamide
- N-(2,6-Diisopropylphenyl)formamide
Uniqueness
N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C27H25FN4O4S |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C27H25FN4O4S/c1-16-7-12-22(17(2)13-16)29-24(33)15-23-26(35)31(20-8-10-21(36-3)11-9-20)27(37)32(23)30-25(34)18-5-4-6-19(28)14-18/h4-14,23H,15H2,1-3H3,(H,29,33)(H,30,34) |
InChI Key |
VWJCRIACRMFQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorobenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11511738.png)
![methyl 11-(3-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11511744.png)
![3-(1,3-benzodioxol-5-ylmethylsulfanyl)-12-ethyl-7,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11511749.png)
![[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] furan-2-carboxylate](/img/structure/B11511753.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B11511767.png)

![Benzenesulfonamide, N-[1-(4-hydroxy-5-isopropyl-2-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B11511779.png)
![3-[(2-Hydroxy-3-phenoxypropyl)amino]propan-1-ol](/img/structure/B11511783.png)

![Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11511801.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11511809.png)
![4-tert-butyl-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11511822.png)
